
1-(4-Nitroisoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitroisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 1-(4-Nitroisoxazol-3-yl)ethanone typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Nitroisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(4-Nitroisoxazol-3-yl)ethanone has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Nitroisoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the isoxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
1-(4-Nitroisoxazol-3-yl)ethanone can be compared with other isoxazole derivatives, such as:
Isoxazole-3-carboxylic acid: Known for its anti-inflammatory properties.
Isoxazole-5-carboxylic acid: Used in the development of selective agonists for specific receptors.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
1-(4-nitro-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4N2O4/c1-3(8)5-4(7(9)10)2-11-6-5/h2H,1H3 |
InChI Key |
GXNSZKACHZONEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
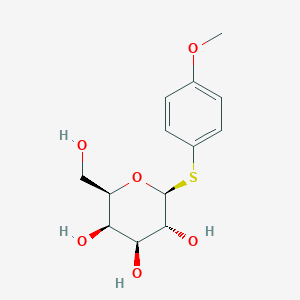

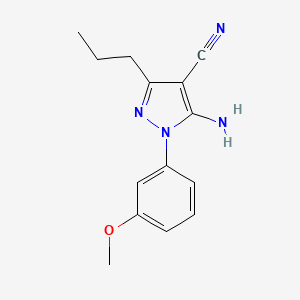

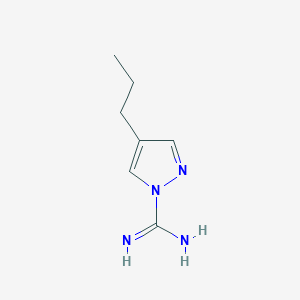
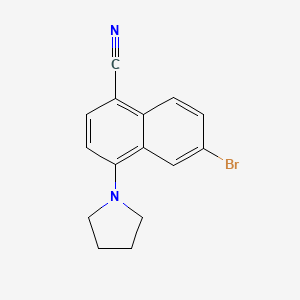
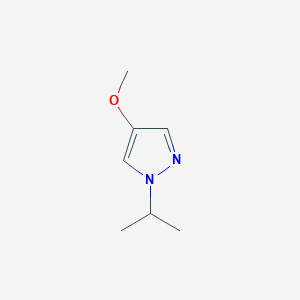

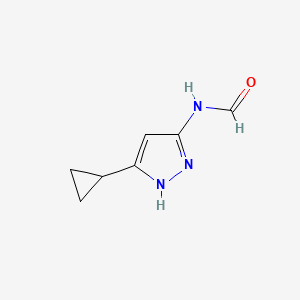
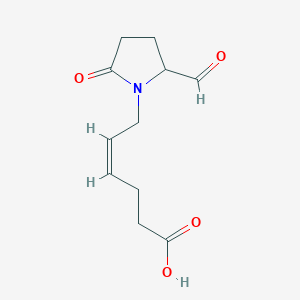
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

